Cas no 1210976-99-0 (2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide)

2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide
- VU0522845-1
- 1210976-99-0
- SCHEMBL5022115
- 2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
- AKOS024521272
- 2-(2-chlorophenyl)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide
- F5833-3590
-
- インチ: 1S/C23H20ClFN2O3S/c24-21-6-2-1-4-17(21)14-23(28)26-19-10-7-16-5-3-13-27(22(16)15-19)31(29,30)20-11-8-18(25)9-12-20/h1-2,4,6-12,15H,3,5,13-14H2,(H,26,28)
- InChIKey: YQTSTHHEZXABCA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CC(NC1C=CC2=C(C=1)N(CCC2)S(C1C=CC(=CC=1)F)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 458.0867195g/mol
- どういたいしつりょう: 458.0867195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 723
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 74.9Ų
2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5833-3590-3mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-10mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-75mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-25mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 25mg |
$109.0 | 2023-09-09 | ||
A2B Chem LLC | BA66024-100mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 100mg |
$697.00 | 2024-04-20 | ||
A2B Chem LLC | BA66024-25mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 25mg |
$360.00 | 2024-04-20 | ||
Life Chemicals | F5833-3590-20μmol |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-5mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-20mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5833-3590-30mg |
2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide |
1210976-99-0 | 30mg |
$119.0 | 2023-09-09 |
2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamideに関する追加情報
Introduction to 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide (CAS No. 1210976-99-0)
2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide, with the CAS number 1210976-99-0, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorophenyl group, a fluorobenzenesulfonyl moiety, and a tetrahydroquinoline scaffold. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide involves multiple steps and requires precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound, making it more accessible for research and development purposes. The use of transition metal-catalyzed reactions and green chemistry principles has significantly improved the yield and purity of the final product.
In terms of its biological activities, 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide has been extensively studied for its potential as an inhibitor of various enzymes and receptors. One of the key areas of interest is its activity as an inhibitor of protein kinases, which are crucial enzymes involved in cell signaling pathways. Protein kinases play a pivotal role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of these enzymes is often associated with diseases such as cancer and inflammatory disorders.
Recent studies have shown that 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide exhibits potent inhibitory activity against specific protein kinases, such as Aurora kinase A and B. These kinases are essential for mitotic progression and are frequently overexpressed in various types of cancer. By inhibiting these kinases, this compound has the potential to disrupt cancer cell proliferation and induce apoptosis. Preclinical studies have demonstrated promising results in both in vitro and in vivo models of cancer.
Beyond its anti-cancer properties, 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide has also shown potential in the treatment of neurodegenerative diseases. Research has indicated that this compound can modulate the activity of certain enzymes involved in neuroinflammation and oxidative stress. These effects may contribute to its neuroprotective properties and make it a promising candidate for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide have been extensively evaluated to ensure its suitability for clinical applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles. It demonstrates good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a drug candidate. Additionally, toxicological assessments have indicated that this compound is well-tolerated at therapeutic doses with minimal side effects.
Clinical trials are currently underway to further investigate the safety and efficacy of 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide. Early-phase trials have focused on evaluating its pharmacokinetic behavior and safety profile in healthy volunteers. Preliminary results have been encouraging, with no significant adverse events reported. Phase II trials are planned to assess its therapeutic potential in specific disease indications such as cancer and neurodegenerative disorders.
In conclusion, 2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide (CAS No. 1210976-99-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the pharmaceutical industry. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits.
1210976-99-0 (2-(2-chlorophenyl)-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide) 関連製品
- 2549063-12-7(5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole)
- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)
- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)
- 37455-55-3(4-Methyl-2-propyl-1H-imidazole)
- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)
- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)
- 1895506-59-8(1-(2,6-difluoro-3-methylphenyl)propan-2-ol)
- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)




